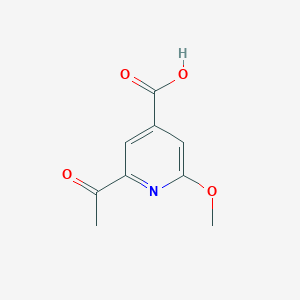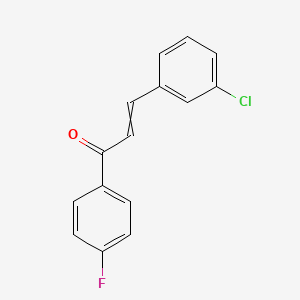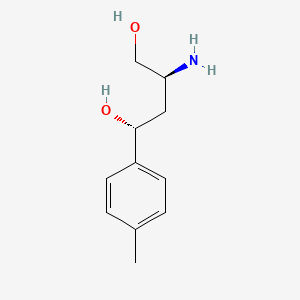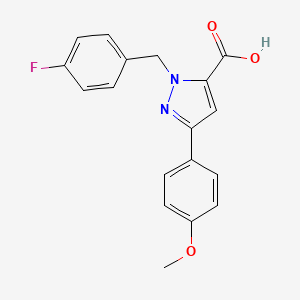
1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by the presence of fluorobenzyl and methoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole derivative.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-2-carboxylic acid
Uniqueness
1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the pyrazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.
Properties
Molecular Formula |
C18H15FN2O3 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H15FN2O3/c1-24-15-8-4-13(5-9-15)16-10-17(18(22)23)21(20-16)11-12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,22,23) |
InChI Key |
MGAPVUKXYKBYDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



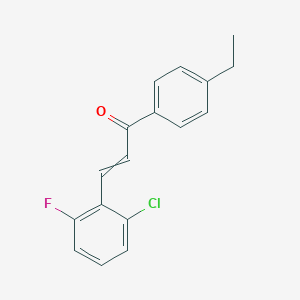
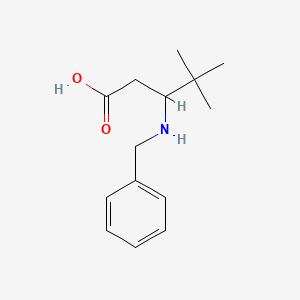
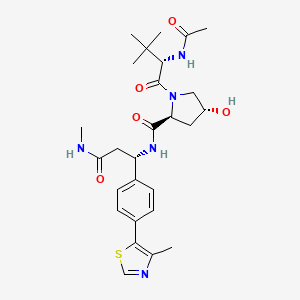

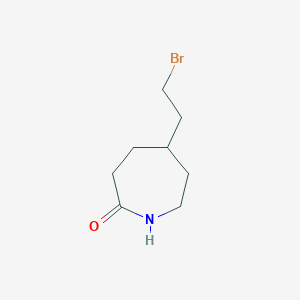

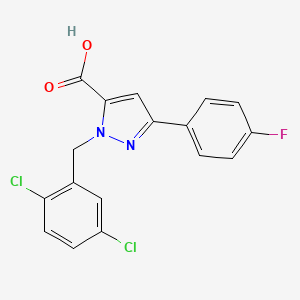
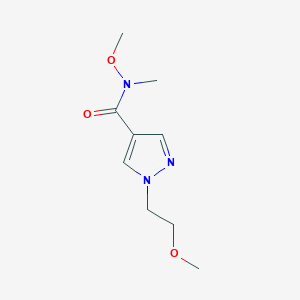
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B14863136.png)
